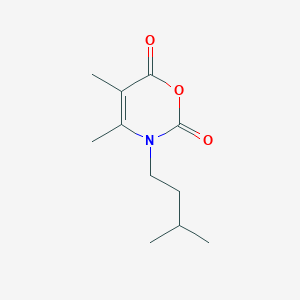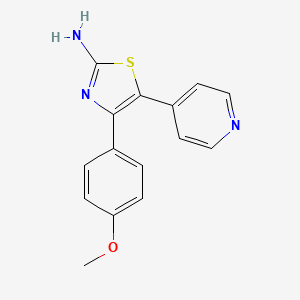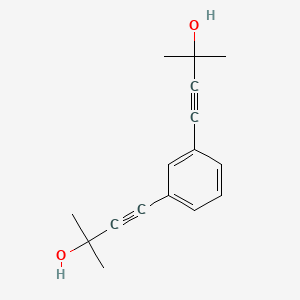![molecular formula C14H15N3O B8364043 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol](/img/structure/B8364043.png)
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol is a chemical compound that features a benzyl group substituted with a cyanide group, an imidazole ring, and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced by reacting the imidazole with p-cyanobenzyl bromide in a solvent such as toluene at room temperature.
Addition of the Propanol Chain: The final step involves the addition of the propanol chain to the imidazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.
Reduction: The cyanide group can be reduced to form an amine group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanone.
Reduction: Formation of 3-[1-(4-Aminobenzyl)-1H-imidazol-5-yl]-1-propanol.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential applications in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring can also interact with metal ions, which may play a role in its biological activity .
類似化合物との比較
Similar Compounds
1-(3-Cyanobenzyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanol chain.
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Contains a trimethoxyphenyl group instead of a cyanobenzyl group.
Uniqueness
3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol is unique due to the presence of both a cyanobenzyl group and a propanol chain, which may confer distinct chemical and biological properties
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-3-5-13(6-4-12)10-17-11-16-9-14(17)2-1-7-18/h3-6,9,11,18H,1-2,7,10H2 |
InChIキー |
ACOYOVQVLSTOMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC=C2CCCO)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B8363964.png)
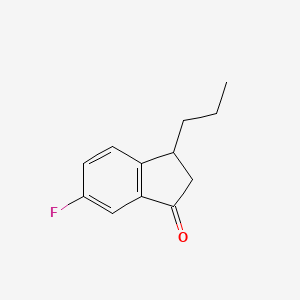
![tert-butyl (3R,4S,5S)-4-[{N-[(benzyloxy)carbonyl]-valyl}(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B8363977.png)

![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)benzaldehyde](/img/structure/B8363988.png)
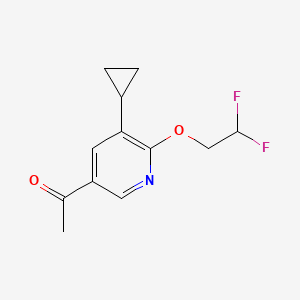

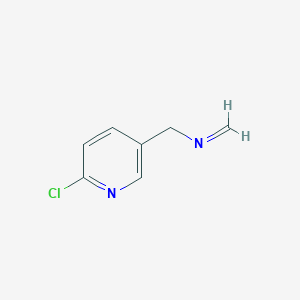
![1-(Chloromethyl)-2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8364028.png)

